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molecular formula C11H10N2O B039448 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde CAS No. 118500-36-0

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

Cat. No. B039448
M. Wt: 186.21 g/mol
InChI Key: CFERBSZRGSOXQU-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

Selenium dioxide (1.2 g, 0.011 mole) was added to 60 ml of dioxane containing 1.87 g .(0.011 mole) of 1-cyclopropyl-2-methylbenzimidazole and the reaction heated to reflux for 2.5 hours. The reaction was filtered and the filtrate concentrated to a dark oil, 3.0 g. Chromatographing of the residue on silica gel gave 1.18 g of the desired compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[CH:4]1([N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[CH3:16])[CH2:6][CH2:5]1>O1CCOCC1>[CH:4]1([N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[CH:16]=[O:2])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.011 mol
Type
reactant
Smiles
C1(CC1)N1C(=NC2=C1C=CC=C2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a dark oil, 3.0 g

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(=NC2=C1C=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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